molecular formula C19H32O B118465 5alpha-Androstan-3beta-ol CAS No. 1224-92-6

5alpha-Androstan-3beta-ol

Cat. No.: B118465
CAS No.: 1224-92-6
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-LOVVWNRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Androstan-3beta-ol is a 3-hydroxy steroid. It has a role as an androgen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTOLSNIKJIDFF-LOVVWNRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036514
Record name 5alpha-Androstan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5a-Androstan-3b-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1224-92-6
Record name 5α-Androstan-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5alpha-Androstan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5α-androstan-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDROSTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1394KPE67H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5a-Androstan-3b-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to (3β,5α)-Androstan-3-ol-17-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the steroid hormone commonly known as Epiandrosterone. As a key metabolite in androgen biosynthesis, a thorough understanding of its chemical identity, biological functions, and analytical methodologies is crucial for researchers in endocrinology, pharmacology, and drug development. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental rationale, reflecting a field-proven perspective on this important molecule.

Nomenclature and Identification: Establishing a Clear Chemical Identity

Precise communication in science begins with accurate nomenclature. The steroid is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) standards, but is also known by several common or trivial names.

IUPAC Name

The formal IUPAC name for this compound is (3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one [1][2]. This systematic name precisely describes the stereochemistry and structure of the molecule's complex tetracyclic system, which is foundational for its biological activity.

A more commonly used and equally correct systematic name is (3β,5α)-3-hydroxy-androstan-17-one [3][4][5]. This name is often preferred for its conciseness while still defining the critical stereochemical configurations at the 3 and 5 positions of the androstane core.

Common Synonyms and Identifiers

In literature and commercial sources, this compound is frequently referred to by a variety of synonyms. Recognizing these is essential for comprehensive literature searches and material sourcing.

  • Epiandrosterone : This is the most common trivial name and is widely used in biochemical and pharmacological literature[1][2][6]. It is a metabolite of dehydroepiandrosterone (DHEA)[1][6][7].

  • Isoandrosterone [2][3][8]

  • trans-Androsterone [3][8][9]

  • 3β-Androsterone [2][4]

  • 3β-hydroxy-5α-androstan-17-one [2][9][10]

  • 5α-Androstan-3β-ol-17-one [2][3][8]

The compound is uniquely identified by its CAS Registry Number: 481-29-8 [1][2][3][4][5][9][11].

Physicochemical Properties

Understanding the physical and chemical properties of Epiandrosterone is fundamental for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₀O₂[1][2][3][4]
Molecular Weight 290.44 g/mol [2][4][5]
Appearance White to off-white crystalline powder[4]
Melting Point 172-174 °C[4]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol and DMSO.[4][5]
Stereochemistry 3β-hydroxy, 5α-androstane[1][4]

Biological Significance and Metabolic Context

Epiandrosterone is not merely an inert metabolite; it is an active participant in the complex web of steroidogenesis and possesses its own biological activities.

Metabolic Pathway

Epiandrosterone is an endogenous steroid hormone produced in the adrenal glands, gonads, and brain[6]. It is a key metabolite of DHEA, formed through the action of the enzyme 5α-reductase[2][12]. It serves as a precursor to the more potent androgen, dihydrotestosterone (DHT), also known as androstanolone[6][7][13][14]. The metabolic cascade positions Epiandrosterone at a crucial juncture in androgen synthesis.

The following diagram illustrates the core metabolic pathway involving Epiandrosterone.

Steroid_Metabolism DHEA Dehydroepiandrosterone (DHEA) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD EpiA Epiandrosterone ((3β,5α)-Androstan-3-ol-17-one) DHEA->EpiA 5α-Reductase Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Androstenedione->EpiA 5α-Reductase, 3β-HSD DHT Dihydrotestosterone (DHT) (Androstanolone) Testosterone->DHT 5α-Reductase EpiA->DHT 3β-HSD Androstanediol 5α-Androstane-3β,17β-diol (3β-Diol) DHT->Androstanediol 3β-HSD

Caption: Metabolic conversion pathway of DHEA to DHT, highlighting the role of Epiandrosterone.

Biological Activity

Epiandrosterone itself is considered a steroid hormone with weak androgenic activity[2]. Its primary significance stems from its conversion to DHT, a potent androgen responsible for the development of male secondary sexual characteristics[6][13]. DHT has a higher binding affinity for the androgen receptor than testosterone[15].

Beyond its role as an androgen precursor, Epiandrosterone has been investigated for other physiological effects. It has been shown to act as a negative non-competitive modulator of the GABA-A receptor and may signal through the N-methyl-D-aspartate (NMDA) receptor, suggesting potential neurosteroid activity[1][4]. Additionally, it can inhibit the pentose phosphate pathway[1][7][12].

Experimental Protocol: Quantification of Epiandrosterone in Human Plasma by LC-MS/MS

This section outlines a robust, self-validating protocol for the sensitive and specific quantification of Epiandrosterone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind key steps is explained to provide a deeper understanding of the methodology.

Principle

This method relies on the high selectivity of tandem mass spectrometry to distinguish Epiandrosterone from other endogenous steroids, coupled with the separation power of liquid chromatography. An isotopically labeled internal standard (IS), such as Epiandrosterone-d5, is used to correct for matrix effects and variations in sample preparation and instrument response, ensuring accuracy and precision.

Materials and Reagents
  • Epiandrosterone certified reference standard

  • Epiandrosterone-d5 (or other suitable stable isotope-labeled IS)

  • HPLC-grade Methanol, Acetonitrile, Water

  • Formic Acid, ACS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Rationale: To create a calibration curve for quantification and to validate the accuracy and precision of the assay run.

    • Steps:

      • Prepare primary stock solutions of Epiandrosterone and Epiandrosterone-d5 in methanol (1 mg/mL).

      • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).

      • Prepare separate QC stock solutions and dilute to low, medium, and high concentrations.

      • Store all solutions at -20°C.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Rationale: To isolate the analyte from complex plasma matrix components (proteins, phospholipids) that can interfere with ionization (ion suppression/enhancement). LLE is a robust method for non-polar steroids.

    • Steps:

      • Thaw plasma samples, calibrators, and QCs on ice.

      • To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly.

      • Add 1 mL of MTBE.

      • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

      • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

      • Carefully transfer the upper organic layer (MTBE) to a new tube.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation prevents isomers from co-eluting and interfering with quantification. Tandem MS provides specificity by monitoring a specific precursor-to-product ion transition.

    • Parameters (Example):

      • LC System: UPLC/HPLC system

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Mass Spectrometer: Triple quadrupole

      • Ionization Mode: Electrospray Ionization, Positive (ESI+)

      • MRM Transitions (example):

        • Epiandrosterone: Q1 273.2 -> Q3 255.2 (loss of H₂O)

        • Epiandrosterone-d5: Q1 278.2 -> Q3 260.2

  • Data Analysis:

    • Rationale: The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve, which corrects for variability.

    • Steps:

      • Integrate the peak areas for the analyte and the internal standard.

      • Calculate the Peak Area Ratio (Analyte Area / IS Area).

      • Plot the Peak Area Ratio against the nominal concentration of the calibrators.

      • Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

      • Calculate the concentration of Epiandrosterone in unknown samples and QCs using the regression equation.

      • The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of nominal value) for the run to be considered valid.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (IS) Plasma->Add_IS Add_MTBE Add MTBE (1 mL) Add_IS->Add_MTBE Vortex Vortex (2 min) Add_MTBE->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calculate_Ratio Cal_Curve Generate Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Workflow for the quantification of Epiandrosterone in plasma by LC-MS/MS.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441302, Epiandrosterone. Retrieved from [Link].

  • Wikipedia (n.d.). Epiandrosterone. Retrieved from [Link].

  • Stárka, L., Dušková, M., & Hill, M. (2015). Human liver S9 fractions: metabolism of dehydroepiandrosterone, epiandrosterone, and related 7-hydroxylated derivatives. The Journal of Steroid Biochemistry and Molecular Biology, 145, 141-148. Retrieved from [Link].

  • Wikipedia (n.d.). 5α-Reductase. Retrieved from [Link].

  • Inxight Drugs (n.d.). EPIANDROSTERONE. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446934, 5alpha-Androstane-3beta,17alpha-diol. Retrieved from [Link].

  • WebMD (n.d.). Epiandrosterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link].

  • Patsnap Synapse (2024). What is the mechanism of Androstanolone? Retrieved from [Link].

  • Wikipedia (n.d.). Androstanolone. Retrieved from [Link].

  • Azzouni, F., Godoy, A., Li, Y., & Mohler, J. (2012). The 5 alpha-reductase isozyme family: a review of basic biology and their role in human diseases. Urologic Oncology: Seminars and Original Investigations, 30(2), 177-186. Retrieved from [Link].

  • BSL Nutra (n.d.). Epi-Andro 50™. Retrieved from [Link].

  • DrugFuture (n.d.). Epiandrosterone. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242332, 5alpha-Androstane-3beta,17beta-diol. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Epiandrosterone. In NIST Chemistry WebBook. Retrieved from [Link].

  • Meridian Valley Lab (n.d.). 5a-Reductase: What It Means for Hormonal Balance. Retrieved from [Link].

  • Marks, L. S. (2004). 5α-Reductase: History and Clinical Importance. Reviews in Urology, 6(Suppl 9), S11–S21. Retrieved from [Link].

  • CrazyBulk UK (2024). Epiandrosterone Review | Dosage, Results and Side Effects. Retrieved from [Link].

  • CompTox Chemicals Dashboard (n.d.). 5alpha-Androstane-3alpha,17beta-diol Synonyms. Retrieved from [Link].

  • Wikipedia (n.d.). 3β-Androstanediol. Retrieved from [Link].

  • Google Patents (n.d.). CN103102379A - Production method for synthetizing epiandrosterone from single enol ketone acetate.
  • Google Patents (n.d.). CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione.
  • Wikipedia (n.d.). 5α-Reductase inhibitor. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6432532, 5-Androsten-3-beta-ol-17-one. Retrieved from [Link].

  • Google Patents (n.d.). CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material.
  • Patsnap Synapse (2024). What is Androstanolone used for? Retrieved from [Link].

  • Rivarola, M. A., Singleton, R. T., & Migeon, C. J. (1967). Metabolism of testosterone and androstenedione in normal and ovariectomized women. The Journal of Clinical Investigation, 46(12), 2095–2104. Retrieved from [Link].

  • Taylor & Francis (n.d.). Androstanolone – Knowledge and References. Retrieved from [Link].

  • Wikipedia (n.d.). 3α-Androstanediol. Retrieved from [Link].

  • World Anti-Doping Agency (2019). The Prohibited List. Retrieved from [Link].

Sources

endogenous role of 5alpha-Androstan-3beta-ol in humans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Endogenous Role of 5α-Androstan-3β,17β-diol in Humans

Abstract

5α-androstane-3β,17β-diol (commonly referred to as 3β-androstanediol or 3β-adiol) is an endogenous steroid hormone that represents a critical nexus in androgen metabolism and signaling. Traditionally viewed as a simple metabolite of the potent androgen 5α-dihydrotestosterone (DHT), contemporary research has unveiled its distinct and significant physiological roles, which are fundamentally different from classical androgenic actions. This guide elucidates the biochemistry, molecular mechanisms, and diverse physiological functions of 3β-adiol. It acts not through the androgen receptor, but as a selective, high-affinity agonist for Estrogen Receptor Beta (ERβ). This interaction mediates a range of non-classical steroid effects, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, neuroprotection, anti-inflammatory responses, and the maintenance of prostate homeostasis. By synthesizing current knowledge, this document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3β-adiol, highlighting its potential as a therapeutic target for neurological, endocrine, and oncological conditions.

Introduction: A Paradigm Shift in Androgen Signaling

The biological effects of androgens have historically been attributed almost exclusively to the activation of the Androgen Receptor (AR) by testosterone and its more potent metabolite, DHT.[1] This AR-centric model, while foundational, is incomplete. It fails to account for a range of physiological responses observed in androgen-sensitive tissues that are not mediated by the AR. The discovery of locally synthesized steroid metabolites with unique receptor-binding profiles has necessitated a paradigm shift.

At the forefront of this new understanding is 5α-androstane-3β,17β-diol (3β-adiol). This steroid is a direct metabolite of DHT but lacks any significant affinity for the AR.[2][3] Instead, it functions as a potent and selective endogenous ligand for Estrogen Receptor Beta (ERβ).[2][4] This singular characteristic positions 3β-adiol as a crucial signaling molecule that functionally converts a potent androgenic signal (DHT) into a selective estrogenic one, thereby mediating a distinct suite of biological effects. This guide explores the endogenous role of 3β-adiol, from its biosynthesis and molecular interactions to its profound impact on human physiology and its potential as a target for novel therapeutic strategies.

Biochemistry and Metabolism of 5α-Androstan-3β-ol

The local concentration and activity of 3β-adiol are tightly regulated by a series of enzymatic conversions that govern its synthesis and subsequent inactivation. These metabolic pathways are active in numerous tissues, including the brain, prostate, and testes, allowing for paracrine and intracrine signaling.[3][5]

Biosynthetic Pathways

3β-adiol is not a primary secretory product of the gonads or adrenal glands but is synthesized peripherally from potent androgen precursors.[2]

  • From Dihydrotestosterone (DHT): The principal pathway involves the conversion of DHT. Testosterone, produced mainly in the testes, is first irreversibly converted to the more potent androgen DHT by the enzyme 5α-reductase.[1] Subsequently, the 3-keto group of DHT is reduced by a 3β-hydroxysteroid dehydrogenase (3β-HSD) to yield 3β-adiol.[3] This final conversion is considered unidirectional, distinguishing it from the reversible formation of its isomer, 3α-androstanediol.[3]

  • From Dehydroepiandrosterone (DHEA): 3β-adiol can also be formed from DHEA, a major adrenal androgen precursor.[2][6] This pathway involves the reduction of DHEA by 5α-reductase and subsequent action of 17β-hydroxysteroid dehydrogenase (17β-HSD).

Catabolism and Inactivation

The biological activity of 3β-adiol is terminated through hydroxylation by the enzyme Cytochrome P450 7B1 (CYP7B1). This enzyme converts 3β-adiol into inactive 6α- or 7α-hydroxy-triols, providing a critical regulatory checkpoint for its signaling cascade.[3]

Metabolic Pathway of 3-beta-adiol Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase Adiol_3b 5α-Androstan-3β,17β-diol (3β-adiol) DHT->Adiol_3b 3β-HSD (unidirectional) Adiol_3a 5α-Androstan-3α,17β-diol (3α-adiol) DHT->Adiol_3a 3α-HSD (reversible) Inactive Inactive Triols Adiol_3b->Inactive CYP7B1

Biosynthesis and inactivation pathway of 3β-adiol.
A Tale of Two Isomers: 3β-adiol vs. 3α-adiol

It is critical to distinguish 3β-adiol from its structural isomer, 5α-androstane-3α,17β-diol (3α-adiol). While both are metabolites of DHT, their stereochemistry at the C3 position confers dramatically different biological activities. This distinction is fundamental for any research or drug development effort in this area.

Feature5α-Androstan-3β,17β-diol (3β-adiol) 5α-Androstan-3α,17β-diol (3α-adiol)
Primary Receptor Target Estrogen Receptor Beta (ERβ)[2][3]GABA-A Receptor[3][7]
Androgen Receptor (AR) Affinity None[2]Weak[7]
Estrogen Receptor (ERα/β) Affinity High for ERβ, low for ERα[2]Very low for both ERα and ERβ[3][7]
Primary Physiological Role ERβ-mediated genomic signaling, anti-proliferative, anti-inflammatory[2][8]Neurosteroid, positive allosteric modulator of GABA-A, anxiolytic, anticonvulsant[7][9]
Formation from DHT Unidirectional[3]Reversible[3]

Molecular Mechanism of Action: The ERβ Connection

The defining characteristic of 3β-adiol is its function as a selective ERβ agonist. This mechanism underpins all of its known physiological roles and separates it entirely from the actions of its AR-binding precursors.

Receptor Binding Profile

3β-adiol binds to ERβ with high affinity, although it is less potent than 17β-estradiol. In contrast, its affinity for ERα is several-fold lower, and it does not bind to the AR.[2] This selective binding profile suggests that 3β-adiol is a key endogenous modulator of ERβ-specific pathways, particularly in tissues where ERβ is the predominant estrogen receptor, such as the prostate, bone, and certain regions of the brain.[2][3]

LigandTarget ReceptorRelative Affinity/Activity
3β-adiol ERβ High-affinity agonist (approx. 7% of Estradiol)[2]
ERαLow-affinity agonist (approx. 3% of Estradiol)[2]
ARNo significant binding[2]
GABA-A ReceptorNo significant binding[2][3]
DHT ARHigh-affinity agonist[1]
ERα / ERβNo significant binding[5]
Estradiol ERα / ERβHigh-affinity agonist[2]
Downstream Signaling

Upon binding to 3β-adiol, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it acts as a ligand-activated transcription factor, binding to estrogen response elements (EREs) or interacting with other transcription factors (e.g., AP-1, Sp1) on the promoters of target genes to regulate their expression. A key example of this is the regulation of the oxytocin promoter, where 3β-adiol, via ERβ, interacts with a composite hormone response element to induce gene expression.[10] This genomic signaling pathway is the primary mechanism through which 3β-adiol exerts its long-term physiological effects.

Signaling Pathway of 3-beta-adiol cluster_cell Cell cluster_nucleus Nucleus Adiol_3b 3β-adiol ERb_cyto ERβ Adiol_3b->ERb_cyto Binds ERb_Adiol_complex [3β-adiol : ERβ] Dimer ERb_cyto->ERb_Adiol_complex Dimerizes & Translocates DNA DNA ERb_Adiol_complex->DNA Binds to EREs Transcription Gene Transcription (e.g., Oxytocin, Anti-inflammatory genes) DNA->Transcription Regulates

Genomic signaling pathway of 3β-adiol via ERβ.

Endogenous Physiological Roles and Therapeutic Implications

The unique signaling profile of 3β-adiol translates into diverse and physiologically significant functions, many of which offer promising avenues for therapeutic intervention.

Neuroendocrine Regulation and the Stress Response

One of the most well-documented roles of 3β-adiol is the negative regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Testosterone is known to suppress HPA axis reactivity to stress, decreasing the secretion of adrenocorticotropic hormone (ACTH) and corticosterone.[11] This effect was long thought to be AR-mediated. However, compelling evidence shows that this suppression is largely due to the conversion of testosterone and DHT to 3β-adiol within the brain.[3] 3β-adiol acts on ERβ-expressing neurons in the paraventricular nucleus (PVN) of the hypothalamus to inhibit the stress response.[3][11] This action can be blocked by an estrogen receptor antagonist but not by an androgen receptor antagonist, confirming the central role of the 3β-adiol/ERβ pathway.[3][5] This finding suggests that ERβ-selective agonists could be developed to treat stress-related disorders with a dysregulated HPA axis, such as anxiety and depression.[2]

Neuroprotection and Anti-inflammatory Effects in the CNS

Beyond the HPA axis, 3β-adiol exhibits potent anti-inflammatory and neuroprotective properties within the central nervous system. In human brain microvascular endothelial cells, 3β-adiol has been shown to decrease the expression of cytokine-induced inflammatory markers like cyclooxygenase-2 (COX-2) and vascular cell adhesion molecule-1 (VCAM-1).[8] This anti-inflammatory action is ER-dependent and suggests a role for 3β-adiol in protecting the integrity of the blood-brain barrier and mitigating neuroinflammation, a key pathological feature of many neurodegenerative diseases.[8][12]

Prostate Homeostasis and Cancer Prevention

While DHT is a primary driver of prostate growth and is implicated in benign prostatic hyperplasia (BPH) and prostate cancer, its metabolite 3β-adiol has the opposite effect.[4][13] The prostate gland is rich in ERβ, and 3β-adiol is considered its primary endogenous ligand in this tissue.[2][3] Activation of ERβ by 3β-adiol exerts anti-proliferative and pro-apoptotic effects in prostate cancer cells.[2][4][14] This creates a local, self-regulating system where the potent growth-promoting androgen (DHT) is converted into a growth-inhibiting, ERβ-mediated signal (3β-adiol). A decline in 3β-adiol levels with age has been noted in men with prostate disease, suggesting that maintaining adequate levels of this metabolite may be protective.[4] This positions the 3β-adiol/ERβ axis as a compelling target for prostate cancer prevention and treatment strategies.[14]

Regulation of Spermatogenesis

Emerging evidence indicates a role for 3β-adiol in male fertility. Although spermatogenesis is critically dependent on testosterone, germ cells themselves do not express the androgen receptor.[15] However, spermatogonia do express ERβ. Studies have shown that 3β-adiol can directly stimulate the premitotic DNA synthesis of spermatogonia in vitro, an effect not seen with DHT.[15] Given that high levels of 3β-adiol are found in the testes, it is proposed to act as a paracrine growth factor for germ cells, supporting their proliferation via an ERβ-dependent mechanism.[15]

Methodologies for the Study of 5α-Androstan-3β-ol

Accurate quantification and functional assessment are paramount for elucidating the role of 3β-adiol in health and disease. As a non-classical steroid, its study requires specific and validated methodologies.

Quantification in Biological Matrices

Given its low circulating concentrations (pg/mL range), highly sensitive and specific analytical methods are required.[2] While immunoassays can be used for screening, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for definitive quantification due to its superior specificity and accuracy.[16]

  • Causality: This protocol employs a "dilute-and-shoot" approach after protein precipitation, which is a rapid and robust method for removing the bulk of interfering proteins. A deuterated internal standard (3β-adiol-d3) is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, ensuring accuracy. Derivatization with a reagent like dansyl chloride may be used to enhance ionization efficiency and improve sensitivity for steroids, which can have poor ionization in their native form.

  • Step-by-Step Methodology:

    • Sample Preparation:

      • To 100 µL of serum/plasma, add 10 µL of an internal standard working solution (e.g., 5 ng/mL 3β-adiol-d3 in methanol).

      • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • (Optional) Derivatization:

      • Reconstitute the dried extract in 50 µL of derivatization buffer (e.g., sodium carbonate/bicarbonate buffer, pH 9.5).

      • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).

      • Incubate at 60°C for 10 minutes. Cool to room temperature.

    • LC-MS/MS Analysis:

      • Reconstitute the final sample in 100 µL of mobile phase A.

      • Liquid Chromatography:

        • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

        • Mobile Phase A: 0.1% Formic acid in water.

        • Mobile Phase B: 0.1% Formic acid in methanol.

        • Gradient: A suitable gradient starting from ~60% B to 95% B over several minutes to ensure separation from isomers.

        • Flow Rate: 0.4 mL/min.

      • Tandem Mass Spectrometry:

        • Ionization Source: Electrospray Ionization (ESI), positive mode.

        • Detection: Multiple Reaction Monitoring (MRM).

        • MRM Transitions: Specific precursor-to-product ion transitions for both native 3β-adiol and the deuterated internal standard must be optimized. For the dansylated derivative, the precursor ion will be [M+H]+ of the derivatized steroid.

    • Data Analysis:

      • Quantify by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).

Workflow for 3β-adiol quantification by LC-MS/MS.
Assessment of Biological Activity

To confirm that the observed effects are mediated by ERβ, a reporter gene assay is an indispensable tool. This cell-based assay provides a quantitative measure of a ligand's ability to activate a specific nuclear receptor and induce gene transcription.

  • Causality: This system provides a direct readout of receptor activation. A cell line lacking endogenous ERs (like HEK293T) is used to create a clean background. Co-transfection of an ERβ expression vector and a reporter vector (containing EREs driving a luciferase gene) makes the luciferase signal directly proportional to ERβ activation by the test compound. The inclusion of controls (estradiol as a positive control, DHT as a negative control for ERβ, and an ER antagonist) is critical for validating the specificity of the response.

  • Step-by-Step Methodology:

    • Cell Culture and Transfection:

      • Plate HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

      • Co-transfect cells using a lipid-based transfection reagent with:

        • An ERβ expression plasmid.

        • An ERE-luciferase reporter plasmid (e.g., pGL3-3xERE-TATA-Luc).

        • A Renilla luciferase plasmid (for normalization of transfection efficiency).

      • Incubate for 24 hours.

    • Compound Treatment:

      • Remove the transfection medium and replace it with phenol red-free medium containing charcoal-stripped serum to remove endogenous steroids.

      • Add 3β-adiol at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

      • Include controls: Vehicle (DMSO), positive control (17β-estradiol), and negative controls (DHT).

      • For specificity testing, co-treat with an ER antagonist like Fulvestrant (ICI 182,780).

      • Incubate for another 24 hours.

    • Luciferase Assay:

      • Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

    • Data Analysis:

      • Normalize Firefly luciferase activity to Renilla luciferase activity for each well.

      • Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion and Future Directions

5α-androstane-3β,17β-diol has emerged from the shadow of its potent androgen precursors to be recognized as a distinct and critical signaling molecule in its own right. Its role as a selective endogenous agonist of ERβ provides a crucial counter-regulatory mechanism to AR-driven processes in tissues like the prostate and offers a unique pathway for steroid hormone action in the brain. The 3β-adiol/ERβ axis represents a paradigm of intracrine signaling where the local metabolic conversion of a hormone dictates its ultimate biological function.

For researchers and drug development professionals, the implications are profound. The targeted modulation of the 3β-adiol/ERβ pathway with selective agonists holds therapeutic promise for a range of conditions, including:

  • Oncology: Prevention and treatment of prostate cancer.

  • Neuroscience: Management of stress-related psychiatric disorders, and mitigation of neuroinflammation in neurodegenerative diseases.

  • Endocrinology: Understanding and potentially treating certain forms of male infertility.

Future research should focus on further delineating the tissue-specific regulation of 3β-adiol synthesis and catabolism, identifying the full spectrum of genes regulated by the 3β-adiol/ERβ complex, and developing highly selective ERβ agonists that mimic the protective effects of this endogenous steroid without off-target effects.

References

  • Wikipedia. (n.d.). 3β-Androstanediol. Retrieved from [Link]

  • Handa, R. J., Weiser, M. J., & Zuloaga, D. G. (2009). A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity. Journal of Neuroendocrinology, 21(4), 351–358. Available from: [Link]

  • Weiser, M. J., & Handa, R. J. (2011). A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis. Frontiers in Endocrinology, 2, 88. Available from: [Link]

  • Oliveira, A. G., et al. (2007). 5alpha-Androstane-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats. Steroids, 72(14), 914-22. Available from: [Link]

  • Meridian Valley Lab. (n.d.). 3β-Adiol | Can This Hormone Help Protect From Prostate Cancer?. Retrieved from [Link]

  • Meridian Valley Lab. (n.d.). 3β-Adiol: A Testosterone Metabolite for Prostate Cancer Prevention. Retrieved from [Link]

  • Rupa Health. (n.d.). 5a-Androstanediol. Retrieved from [Link]

  • Pak, T. R., et al. (2013). The androgen metabolite, 5α-androstane-3β,17β-diol (3β-diol), activates the oxytocin promoter through an estrogen receptor-β pathway. Endocrinology, 154(5), 1802-12. Available from: [Link]

  • Zuloaga, D. G., et al. (2012). The Androgen Metabolite, 5α-androstane-3β,17β-diol, Decreases Cytokine-Induced Cyclooxygenase-2, Vascular Cell Adhesion Molecule-1 Expression, and P-Glycoprotein Expression in Male Human Brain Microvascular Endothelial Cells. Endocrinology, 153(10), 4950–4961. Available from: [Link]

  • Sir-petermann, T., et al. (2002). Estrogen receptor beta selective ligand 5alpha-Androstane-3beta, 17beta-diol stimulates spermatogonial deoxyribonucleic acid synthesis in rat seminiferous epithelium in vitro. Endocrinology, 143(9), 3463-9. Available from: [Link]

  • Diotel, N., et al. (2018). Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors. Frontiers in Neuroscience, 12, 759. Available from: [Link]

  • Storbeck, K. H., et al. (2019). Intracrine androgen biosynthesis, metabolism and action revisited. The Journal of Steroid Biochemistry and Molecular Biology, 191, 105361. Available from: [Link]

  • Wikipedia. (n.d.). 3α-Androstanediol. Retrieved from [Link]

  • Reddy, D. S. (2010). The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors. The Journal of pharmacology and experimental therapeutics, 334(3), 1035–1044. Available from: [Link]

  • Shushanov, S., et al. (2017). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. Journal of Chromatography A, 1519, 1-15. Available from: [Link]

Sources

Methodological & Application

laboratory synthesis of 5alpha-Androstan-3beta-ol

Application Note: Stereoselective Synthesis of 5 -Androstan-3 -ol via Modified Huang-Minlon Reduction[1]


12

Executive Summary

This application note details the laboratory-scale synthesis of 5


-Androstan-3

-ol
1

While many commercial steroid precursors exist, the specific stereochemical requirement of the 5


-hydrogen (trans A/B ring junction)3

-hydroxyl group (equatorial)
1Huang-Minlon modification of the Wolff-Kishner reduction


1
Key Advantages of This Protocol
  • Stereochemical Retention: Preserves the essential 3

    
    -OH and 5
    
    
    -H configuration without scrambling.[1]
  • Scalability: The Huang-Minlon modification allows for open-vessel synthesis (avoiding sealed tubes) suitable for gram-scale production.[1]

  • Purity: Avoids the mixture of isomers common in catalytic hydrogenation of unsaturated precursors (e.g., testosterone).[1]

Strategic Analysis: Route Selection

The Stereochemical Challenge

Synthesizing 5


  • Reduction of

    
     double bonds  (e.g., Testosterone) often yields a mixture of 5
    
    
    (trans) and 5
    
    
    (cis) isomers.[1]
  • Reduction of C3-ketones (e.g., 5

    
    -androstan-3-one) often yields mixtures of 3
    
    
    (axial) and 3
    
    
    (equatorial) alcohols.[1]
The Solution: Deoxygenation

The optimal strategy is to start with Epiandrosterone , a commercially available precursor where the A/B ring fusion (5


11
Reaction Pathway Diagram

The following diagram illustrates the transformation and the preservation of stereocenters.

ReactionSchemecluster_legendKey TransformationStartEpiandrosterone(C19H30O2)[3β-OH, 17-one]InterHydrazoneIntermediateStart->InterN2H4·H2O, DEGReflux (120°C)Product5α-Androstan-3β-ol(C19H32O)[3β-OH, 17-CH2]Inter->ProductKOH, Heat (200°C)-N2, -H2ODescC17 Ketone -> Hydrazone -> Methylene (CH2)

Figure 1: Reaction scheme for the deoxygenation of Epiandrosterone.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]GradeRole
Epiandrosterone 481-29-8>98%Precursor
Hydrazine Hydrate 7803-57-880% or 100%Reducing Agent
Potassium Hydroxide (KOH) 1310-58-3Pellets, 85%+Base Catalyst
Diethylene Glycol (DEG) 111-46-6Reagent GradeHigh BP Solvent
Hydrochloric Acid (HCl) 7647-01-06NNeutralization
Step-by-Step Methodology
Phase 1: Hydrazone Formation[1]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (reaching the liquid), and a reflux condenser.

  • Loading: Charge the flask with:

    • 5.0 g Epiandrosterone (17.2 mmol)

    • 4.0 g KOH pellets (excess)

    • 40 mL Diethylene Glycol (DEG)

    • 5 mL Hydrazine Hydrate (excess)

  • Reflux: Heat the mixture to 120°C with stirring. Maintain reflux for 1 hour .

    • Mechanism:[1][3] The ketone reacts with hydrazine to form the hydrazone.[1] The temperature must be moderate here to prevent premature loss of hydrazine.[1]

Phase 2: The Huang-Minlon Modification (Decomposition)[1]
  • Distillation: Remove the reflux condenser and replace it with a distillation head (short path).

  • Temperature Ramp: Gradually increase the heating bath temperature.

    • Water and excess hydrazine will distill off.[1]

    • Monitor the internal temperature.[1] It will rise as the volatiles are removed.[1]

  • Target Temperature: Continue heating until the internal temperature reaches 195°C - 200°C .

    • Critical Step: Once at 200°C, replace the reflux condenser (air-cooled or water-cooled is fine at this temp, but ensure no water drips back into the hot oil).[1]

  • Decomposition: Reflux at 200°C for 3-4 hours .

    • Observation: Evolution of Nitrogen gas (

      
      ) bubbles indicates the reaction is proceeding.[1]
      
    • Safety: Ensure the system is vented (do not seal!).[1]

Phase 3: Workup and Purification[1]
  • Cooling: Allow the reaction mixture to cool to approx. 50-60°C.

  • Quench: Pour the warm reaction mixture into 200 mL of ice-water .

    • Precipitation: A crude solid will precipitate.[1]

  • Acidification: Carefully acidify with 6N HCl to pH ~2-3.

    • Reason: This neutralizes the KOH and ensures the product precipitates fully.[1]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL) or Chloroform.

  • Washing: Wash combined organics with:

    • Water (1 x 50 mL)

    • Saturated NaHCO

      
       (1 x 50 mL)
      
    • Brine (1 x 50 mL)

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Recrystallize the crude solid from Acetone/Hexane or Methanol .[1]

Workflow Visualization

WorkflowSetupSetup: 3-Neck FlaskEpiandrosterone + KOH + DEG + HydrazineReflux1Reflux @ 120°C (1 hr)Hydrazone FormationSetup->Reflux1DistillDistillation StepRemove H2O/HydrazineTemp rises to 200°CReflux1->DistillReflux2High Temp Reflux @ 200°C (3-4 hrs)N2 Evolution (Wolff-Kishner)Distill->Reflux2QuenchPour into Ice WaterAcidify with HClReflux2->QuenchExtractExtract (EtOAc)Wash & DryQuench->ExtractPurifyRecrystallize(Acetone/Hexane)Extract->Purify

Figure 2: Operational workflow for the modified Huang-Minlon reduction.[1]

Characterization & Validation

To confirm the identity of 5


-Androstan-3

-ol
1
Physical Constants
PropertyStarting Material (Epiandrosterone)Product (5

-Androstan-3

-ol)
Note
Molecular Weight 290.44 g/mol 276.46 g/mol Loss of Oxygen (-16 mass units approx)
Melting Point 174-176°C150-152°C Distinct depression indicates conversion
Appearance White crystalline powderWhite crystalline powder-
Solubility Ethanol, ChloroformEthanol, Chloroform-
Spectroscopic Validation
  • IR Spectroscopy:

    • Epiandrosterone:[1][4][5][6][7] Strong absorption at 1735-1745 cm⁻¹ (C=O stretch, cyclopentanone ring).[1]

    • Product:Complete absence of the 1740 cm⁻¹ peak.[1] Presence of broad O-H stretch at 3300-3400 cm⁻¹.[1]

  • 1H NMR (CDCl₃, 400 MHz):

    • C18 Methyl:[1] The C18 angular methyl signal (singlet) shifts upfield due to the removal of the anisotropic deshielding of the C17 ketone.[1]

    • C19 Methyl: Remains relatively stable (singlet).[1]

    • C3-H: Multiplet at ~3.6 ppm (characteristic of 3

      
      -H axial, geminal to OH).[1]
      
  • Mass Spectrometry (GC-MS):

    • Parent ion

      
       at m/z 276 .[1]
      

Troubleshooting & Critical Control Points

  • Incomplete Reaction (Temperature): The reaction must reach ~195-200°C. If the temperature stalls at 140-150°C, too much water/hydrazine remains.[1] Resume distillation until the temperature rises.

  • Product Loss (Workup): The product is a mono-alcohol and is relatively non-polar.[1] Ensure the extraction solvent (EtOAc or Chloroform) volume is sufficient.[1] Do not use Diethyl Ether if the volume is large, as flammability becomes a risk near the hot mantle.[1]

  • Stereochemical Integrity: The 3

    
    -OH is thermodynamically stable (equatorial).[1] However, if the base concentration is too high or temperature exceeds 220°C, minor elimination to the alkene (
    
    
    ) may occur.[1] Recrystallization effectively removes this non-polar impurity.[1]

References

  • Huang-Minlon. (1946).[1] Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method.[1] Journal of the American Chemical Society, 68(12), 2487–2488.[1]

  • Steraloids, Inc. (2017).[1] Safety Data Sheet: 5

    
    -androstan-3
    
    
    -ol (CAS 1224-92-6).[1][2][8] Steraloids Reference Standards.
  • Cayman Chemical. (2023).[1] 5

    
    -Androstan-3
    
    
    -ol Product Information. Cayman Chemical.[1][5]
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 441302, Epiandrosterone.[1][7] PubChem.

Application Notes and Protocols: Development of a Specific Immunoassay for 5α-Androstan-3β-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5α-Androstan-3β-ol Quantification

5α-Androstan-3β-ol, also known as epiandrosterone, is a metabolite of dehydroepiandrosterone (DHEA) and a precursor to more potent androgens like testosterone and estradiol. Its q[1]uantification in biological matrices is of significant interest to researchers in endocrinology, clinical chemistry, and drug development for its role in various physiological and pathological processes. Immunoassays offer a sensitive, high-throughput, and cost-effective method for such quantification, but their development hinges on the production of highly specific antibodies that can distinguish 5α-Androstan-3β-ol from a myriad of structurally similar endogenous steroids. This [2][3][4]guide provides a comprehensive overview of the principles and detailed protocols for the development of specific antibodies and their application in an immunoassay for 5α-Androstan-3β-ol.

Principle of Steroid Immunoassay Development

Steroids, being small molecules (haptens), are not immunogenic on their own. To el[5]icit an immune response, they must be covalently linked to a larger carrier molecule, typically a protein, to form an immunogen. This [5][6]process of hapten-carrier conjugation is the cornerstone of developing anti-steroid antibodies. The specificity of the resulting antibodies is critically influenced by the site on the steroid molecule used for conjugation. By exposing unique structural features of the target steroid while masking common ones, it is possible to generate antibodies that can discriminate between closely related molecules.

PART 1: Immunogen Synthesis

The generation of a robust immune response and the ultimate specificity of the antibody are critically dependent on the design and synthesis of the immunogen. This involves a two-step process: hapten synthesis and conjugation to a carrier protein.

Hapten Synthesis: Strategic Derivatization of 5α-Androstan-3β-ol

To conjugate 5α-Androstan-3β-ol to a carrier protein, a reactive functional group must be introduced onto the steroid backbone. This "linker" or "spacer" arm is typically a short chain carboxylic acid or amine. The position of this linker is paramount for antibody specificity. For 5α-Androstan-3β-ol, derivatization at a position distant from the defining 3β-hydroxyl and 5α-androstane core will maximize the exposure of these key epitopes to the immune system. Positions such as C-1, C-7, or C-17 are often considered for derivatization to preserve the specific chemical moieties in rings A or D.

A co[7]mmon strategy involves the introduction of a carboxymethyl oxime (CMO) group. For instance, converting the 17-keto group of 5α-Androstan-3β-ol-17-one (epiandrosterone) to a CMO derivative creates a carboxylic acid handle suitable for conjugation.

Materials:

  • 5α-Androstan-3β-ol-17-one (Epiandrosterone)

  • C[8][9]arboxymethoxylamine hemihydrochloride

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., chloroform:methanol)

Procedure:

  • Dissolve 5α-Androstan-3β-ol-17-one in a minimal amount of warm ethanol.

  • Add a solution of carboxymethoxylamine hemihydrochloride in pyridine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the pure hapten derivative.

  • Confirm the structure of the synthesized hapten using techniques like NMR and Mass Spectrometry.

Carrier Protein Conjugation

The choice of carrier protein and the conjugation chemistry are crucial for the immunogenicity of the hapten-carrier conjugate. Commo[]n carrier proteins include Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH). KLH i[][11]s generally considered more immunogenic than BSA or OVA. It is[12] also advisable to use a different carrier protein for the screening assay (e.g., OVA) than the one used for immunization (e.g., BSA) to avoid selecting antibodies against the carrier protein itself.

The [11][12]mixed anhydride method or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to form a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups (lysine residues) on the carrier protein.

####[11][13]# Protocol 2: Conjugation of Hapten to BSA using EDC Chemistry

Materials:

  • 5α-Androstan-3β-ol-17-(O-carboxymethyl)oxime (Hapten)

  • Bovine Serum Albumin (BSA)

  • 1[13]-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N[13]-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the hapten in a small volume of DMF.

  • In a separate tube, dissolve BSA in PBS.

  • Activate the hapten by adding EDC and NHS to the hapten solution and incubate for 1 hour at room temperature.

  • Slowly add the activated hapten solution to the BSA solution while gently stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purify the conjugate by extensive dialysis against PBS (3-4 changes over 48 hours) to remove unreacted hapten and coupling reagents.

  • Determine the molar incorporation ratio (hapten molecules per protein molecule) by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A ratio of 15-30 haptens per BSA molecule is generally desirable.

Hapten_Conjugation_Workflow Steroid 5α-Androstan-3β-ol-17-one Hapten 5α-Androstan-3β-ol-17-CMO (Hapten) Steroid->Hapten Derivatization Activated_Hapten Activated Hapten (EDC/NHS) Hapten->Activated_Hapten Activation Carrier Carrier Protein (e.g., BSA) Immunogen Immunogen (Hapten-BSA Conjugate) Carrier->Immunogen Conjugation Activated_Hapten->Immunogen

Caption: Workflow for immunogen synthesis.

PART 2: Antibody Production and Characterization

The choice between producing polyclonal or monoclonal antibodies depends on the specific requirements of the immunoassay. Polyc[14]lonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, offering higher sensitivity, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope, providing higher specificity and batch-to-batch consistency.

####[14][15][16][17][18] 2.1 Immunization Protocol

Materials:

  • Hapten-BSA immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • Rabbits or mice for immunization

Procedure:

  • Prepare the primary immunization emulsion by mixing the immunogen solution with an equal volume of FCA to a final concentration of 1 mg/mL.

  • Immunize rabbits with multiple subcutaneous injections at different sites.

  • Booster immunizations are given every 4-6 weeks using an emulsion of the immunogen (0.5 mg/mL) in FIA.

  • Collect test bleeds 10-14 days after each booster to monitor the antibody titer.

  • Once a high antibody titer is achieved, perform a final bleed and separate the serum.

Antibody Titer Determination by ELISA

An indirect ELISA is used to determine the antibody titer. A different hapten-carrier conjugate (e.g., hapten-OVA) is used for coating the microplate to ensure that the detected antibodies are specific to the hapten and not the carrier protein.

Materials:

  • Hapten-OVA conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Rabbit anti-serum (primary antibody)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the hapten-OVA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with PBST.

  • Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Prepare serial dilutions of the rabbit anti-serum in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives a positive signal (e.g., twice the background).

Antibody_Production_Screening Immunization Immunization (Hapten-BSA) Host Host Animal (e.g., Rabbit) Immunization->Host Serum Antiserum Collection Host->Serum Bleeding ELISA Titer Screening (Hapten-OVA coated plate) Serum->ELISA High_Titer High Titer Antiserum ELISA->High_Titer Selection

Caption: Antibody production and screening workflow.

PART 3: Immunoassay Development and Validation

A competitive ELISA format is the most common type of immunoassay for small molecules like steroids. In this format, the free steroid in the sample competes with a fixed amount of enzyme-labeled steroid for a limited number of antibody binding sites.

Competitive ELISA Protocol

Materials:

  • Purified anti-5α-Androstan-3β-ol antibody

  • 96-well microtiter plates

  • Coating buffer

  • Washing buffer (PBST)

  • Blocking buffer

  • 5α-Androstan-3β-ol standards

  • 5α-Androstan-3β-ol-HRP conjugate (tracer)

  • TMB substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the purified antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with PBST.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add standards or samples to the wells, followed immediately by the 5α-Androstan-3β-ol-HRP conjugate.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate five times with PBST.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of 5α-Androstan-3β-ol in the sample.

Competitive_ELISA cluster_well Antibody Coated Well Antibody Anti-5α-Androstan-3β-ol Ab Substrate Substrate Antibody->Substrate Binding of Tracer Sample Sample (Free 5α-Androstan-3β-ol) Sample->Antibody Competition Tracer Enzyme-labeled 5α-Androstan-3β-ol Tracer->Antibody Competition Product Colored Product Substrate->Product Enzymatic Reaction

Caption: Principle of competitive ELISA.

Assay Validation

A newly developed immunoassay must be rigorously validated to ensure its reliability. Key v[19][20]alidation parameters include:

  • Standard Curve: A standard curve should be generated using a series of known concentrations of 5α-Androstan-3β-ol. The working range of the assay is the linear portion of this curve.

  • Sensitivity (Limit of Detection, LoD): The lowest concentration of 5α-Androstan-3β-ol that can be distinguished from a blank sample with a certain level of confidence.

  • Specificity (Cross-reactivity): This is a critical parameter for steroid immunoassays due to the high structural similarity among different steroids. The c[2][21]ross-reactivity of the antibody should be tested against a panel of structurally related steroids, including DHEA, testosterone, dihydrotestosterone, and other androstane derivatives. Cross-reactivity is typically calculated as:

    % Cross-reactivity = (Concentration of 5α-Androstan-3β-ol at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100

  • Precision (Intra- and Inter-assay variation): The reproducibility of the assay should be assessed by running the same samples multiple times within the same assay (intra-assay) and in different assays on different days (inter-assay). Coefficients of variation (CV%) should ideally be less than 15%.

  • Accuracy (Recovery): The ability of the assay to measure a known amount of 5α-Androstan-3β-ol spiked into a sample matrix. Recovery should be within 85-115%.

  • Parallelism: The dose-response curves of serially diluted samples should be parallel to the standard curve, indicating that the assay behaves similarly in the sample matrix and the standard buffer.

Validation Parameter Acceptance Criteria
Linearity (R²) > 0.99
Sensitivity (LoD) Dependent on application
Intra-assay CV% < 15%
Inter-assay CV% < 15%
Recovery 85-115%

Conclusion

The development of a specific and reliable immunoassay for 5α-Androstan-3β-ol is a multi-step process that requires careful planning and execution. The strategic design of the hapten, the choice of carrier protein, and the rigorous validation of the final assay are all critical for obtaining accurate and meaningful results. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop their own high-quality immunoassays for this important steroid metabolite. While immunoassays are powerful tools, it is important to be aware of their limitations, such as potential cross-reactivity, and to consider orthogonal methods like mass spectrometry for confirmation of results, especially in complex matrices or when high specificity is required.

[22][23]References

  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]

  • Semantic Scholar. (n.d.). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

  • Handelsman, D. J., & Wartofsky, L. (2017). Mass spectrometry, immunoassay and valid steroid measurements in reproductive medicine and science. Human Reproduction, 32(5), 951–955. [Link]

  • ResearchGate. (2014). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. [Link]

  • Ligand Assay and Analysis Core. (2015). Validation of New Steroid Assay Methods. [Link]

  • G-Besin, G., et al. (2010). The effect of haptens on protein-carrier immunogenicity. Cellular & Molecular Immunology, 7(5), 383–389. [Link]

  • Stanczyk, F. Z., & Clarke, N. J. (2007). Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention, 16(9), 1713–1719. [Link]

  • Voigt, L., Griesel, C., & Vogeser, M. (2024). Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization. Frontiers in Endocrinology, 15, 1323382. [Link]

  • Rao, P. N., & Moore, P. H. (1977). Synthesis of new steroid haptens for radioimmunoassay. Part III. 15beta-Carboxyethylmercaptosteroid-bovine serum albumin conjugates. Specific antisera for radioimmunoassay of 5alpha-dihydrotestosterone, 5alpha-androstane-3beta, 17beta-diol and 5alpha-androstane-3alpha, 17beta-diol. Steroids, 29(2), 171–184. [Link]

  • Rolleri, E., Zannino, M., Orlandini, S., & Malvano, R. (1976). [The preparation and characterization of steroid antisera (author's transl)]. La Ricerca in clinica e in laboratorio, 6 Suppl 2, 147–162. [Link]

  • Steel Health & Hormones Centre. (2025). Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Multi-Laboratory Validation of the H295R Steroidogenesis Assay to Identify Modulators of Testosterone and Estradiol Production. [Link]

  • Grover, P. K., & Odell, W. D. (1977). Radioimmunoassays for androsterone, 5alpha-androstane-3alpha, 17beta-diol and 5alpha-androstane-3beta, 17beta-diol. Steroids, 30(2), 181–194. [Link]

  • Pirke, K. M. (1977). The determination of 5alpha-androstane-3alpha, 17beta-diol in human plasma by radioimmunoassay. Acta endocrinologica, 84(2), 387–395. [Link]

  • bioRxiv. (2020). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. [Link]

  • ACS Publications. (2004). Preparation of Steroid Antibodies and Parallel Detection of Multianabolic Steroid Abuse with Conjugated Hapten Microarray. [Link]

  • PubMed. (2016). Synthesis of 5α-androstane-3α,17β-diol 17-O-glucuronide histaminyl conjugate for immunoassays. [Link]

  • RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. Retrieved from [Link]

  • BioPharmaSpec. (2025). Monoclonal vs Polyclonal Antibodies | Key Differences Explained. [Link]

  • CORE. (n.d.). Development of Monoclonal Antibodies in the Detection of Nandrolone Metabolites. Retrieved from [Link]

  • PubMed. (1987). Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one. [Link]

  • Boster Bio. (2025). Monoclonal vs. Polyclonal Antibodies: Key Differences & Uses. [Link]

  • Davids Biotechnologie GmbH. (n.d.). Small Molecules for custom antibody production. Retrieved from [Link]

  • Singh, G., et al. (2014). Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 184–191. [Link]

  • Kohen, F., Lichter, S., Eshhar, Z., & Lindner, H. R. (1982). Preparation of monoclonal antibodies able to discriminate between testosterone and 5 alpha-dihydrotestosterone. Steroids, 39(4), 453–459. [Link]

  • Labclinics. (2018). Polyclonal vs. Monoclonal antibodies. [Link]

  • ResearchGate. (2025). Synthesis of 3 beta-amino-5 alpha-androstan-17-one from epiandrosterone. [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Retrieved from [Link]

  • Habrioux, G., Desfosses, B., Condom, R., Faure, B., & Jayle, M. F. (1978). Simultaneous radioimmunoassay of 5alpha-androstane-3alpha, 17beta-diol and 5alpha-androstane-3beta, 17beta-diol unconjugated and conjugated in human serum. Steroids, 32(1), 61–71. [Link]

  • Jacobi, G. H., & Wilson, J. D. (1977). Formation of 5alpha-androstane-3alpha,17beta-diol by normal and hypertrophic human prostate. The Journal of clinical endocrinology and metabolism, 44(1), 107–115. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 3β-Amino-5α-androstan-17-one from Epiandrosterone. [Link]

  • Neogen. (n.d.). Testosterone ELISA Kit Instructions. Retrieved from [Link]

  • Assay Genie. (n.d.). Human Steroid 5 Alpha Reductase 2 (SRD5a2) ELISA Kit (HUDL02771). Retrieved from [Link]

Sources

Application Note & Protocol: Quantification of 5α-Androstan-3β-ol in Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5α-Androstan-3β-ol in plasma samples. We delve into the critical aspects of bioanalytical method development, from sample preparation to instrumental analysis, with a focus on achieving robust and reliable data. The methodologies detailed herein are grounded in established scientific principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the entire analytical workflow. We present detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering flexibility based on available instrumentation and specific research needs.

Introduction: The Significance of 5α-Androstan-3β-ol Quantification

5α-Androstan-3β-ol, an isomer of the more commonly studied 5α-androstane-3α,17β-diol, is a steroid metabolite that plays a role in various physiological and pathophysiological processes. Accurate quantification of this and other neurosteroids in biological matrices like plasma is crucial for understanding their function in the central nervous system and their potential as biomarkers or therapeutic targets. The inherent challenges in analyzing steroids, such as their low concentrations and structural similarities to other endogenous compounds, necessitate highly sensitive and specific analytical methods. Mass spectrometry, coupled with chromatographic separation, has become the gold standard for steroid analysis.[1] This application note will provide the theoretical and practical framework for the successful quantification of 5α-Androstan-3β-ol in plasma.

Foundational Principles: Choosing the Right Analytical Strategy

The two primary analytical techniques for steroid quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as desired sensitivity, sample throughput, and the specific instrumentation available.

  • LC-MS/MS is often favored for its high specificity, sensitivity, and applicability to a wide range of steroid compounds without the need for derivatization.[2] However, for some steroids, derivatization can enhance ionization efficiency and, consequently, sensitivity.[3]

  • GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the steroids.[1][4] This method can offer excellent chromatographic resolution and sensitivity.

This guide will provide detailed protocols for both approaches.

The Critical First Step: Plasma Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the complex plasma matrix, which contains proteins, lipids, and other interfering substances. The two most common and effective techniques for steroid extraction from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5]

Rationale: This method is effective for extracting nonpolar steroids like 5α-Androstan-3β-ol from the aqueous plasma environment into an organic solvent. It is a relatively simple and cost-effective technique.

Solid-Phase Extraction (SPE)

SPE is a more advanced technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering components are washed away.[5][6]

Rationale: SPE offers higher selectivity and can provide cleaner extracts compared to LLE, leading to reduced matrix effects in the subsequent analysis.[7][8] The choice of sorbent (e.g., C18) is critical for optimal recovery.[6][8]

Instrumental Analysis: Protocols and Methodologies

Method 1: Quantification by LC-MS/MS

This method is adapted from established procedures for the simultaneous analysis of multiple steroids in plasma.[2][9]

Internal Standard: The use of a stable isotope-labeled internal standard, such as a deuterated analog of 5α-Androstan-3β-ol, is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[9][10]

Experimental Workflow (LC-MS/MS):

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 200 µL) is_add Add Internal Standard plasma->is_add Spike extraction Perform LLE or SPE is_add->extraction evap Evaporate to Dryness extraction->evap Eluate recon Reconstitute in Mobile Phase evap->recon injection Inject Sample recon->injection chrom UPLC/HPLC Separation (e.g., C18 Column) injection->chrom ms Tandem Mass Spectrometry (MRM Mode) chrom->ms data Data Acquisition & Processing ms->data

Caption: LC-MS/MS workflow for 5α-Androstan-3β-ol analysis.

Detailed Protocol (LC-MS/MS):

  • Sample Pre-treatment: To 200 µL of plasma, add the deuterated internal standard.

  • Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[6]

    • Load the plasma sample.

    • Wash the cartridge with water and then a low-percentage organic solvent (e.g., hexane) to remove interferences.[6]

    • Elute 5α-Androstan-3β-ol with an appropriate organic solvent (e.g., ethyl acetate or methanol).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[9][11]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm).[9]

    • Mobile Phase: A gradient of water and methanol, both containing a small amount of an additive like formic acid or ammonium fluoride to improve ionization.[2][11]

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The selection of precursor and product ions for both the analyte and internal standard is crucial and requires optimization.

Method 2: Quantification by GC-MS

This method is suitable for laboratories equipped with GC-MS instrumentation and is a well-established technique for steroid analysis.[12][13]

Derivatization: A critical step in GC-MS analysis of steroids is derivatization to increase their volatility and thermal stability.[1] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method.[4][14]

Experimental Workflow (GC-MS):

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis plasma_gc Plasma Sample is_add_gc Add Internal Standard plasma_gc->is_add_gc Spike extraction_gc Perform LLE or SPE is_add_gc->extraction_gc evap_gc Evaporate to Dryness extraction_gc->evap_gc Eluate deriv Derivatization (e.g., Silylation) evap_gc->deriv injection_gc Inject Derivatized Sample deriv->injection_gc gc_sep Gas Chromatographic Separation injection_gc->gc_sep ms_detect Mass Spectrometric Detection gc_sep->ms_detect data_proc_gc Data Acquisition & Processing ms_detect->data_proc_gc

Caption: GC-MS workflow for 5α-Androstan-3β-ol analysis.

Detailed Protocol (GC-MS):

  • Sample Preparation: Follow the same extraction procedure (LLE or SPE) as described for the LC-MS/MS method.

  • Derivatization:

    • After evaporating the extract to dryness, add a silylating agent such as MSTFA.[4]

    • Heat the sample (e.g., at 60-80°C) for a specified time to ensure complete derivatization.[15]

  • Gas Chromatographic Separation:

    • Column: A low-bleed, non-polar capillary column (e.g., 100% dimethylpolysiloxane).[13]

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes, often reaching temperatures above 300°C.[13]

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the desired sensitivity and specificity.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[16] Key validation parameters, as recommended by the FDA and EMA, include:[17]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The influence of co-eluting, endogenous compounds on the ionization of the analyte.

Quantitative Data Summary

The following table provides typical performance characteristics for the LC-MS/MS analysis of steroids in plasma, based on published literature. These values should be established and verified during in-house method validation.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL[2],[12]
Linearity (r²)> 0.99[8]
Intra-day Precision (%CV)< 15%[6],[8]
Inter-day Precision (%CV)< 15%[6],[8]
Accuracy (% Bias)± 15%[2],[8]
Extraction Recovery85 - 115%[6],[5]

Conclusion

The quantification of 5α-Androstan-3β-ol in plasma is a challenging but achievable task with the right analytical strategy. Both LC-MS/MS and GC-MS offer the necessary sensitivity and specificity for this application. The choice of method will depend on the specific resources and requirements of the laboratory. Regardless of the chosen platform, meticulous sample preparation and rigorous method validation are paramount for generating high-quality, reliable data. This application note provides a solid foundation for researchers to develop and implement robust methods for the analysis of 5α-Androstan-3β-ol and other steroids in plasma.

References

  • Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link][17][18]

  • Reddy, D. S., & Kaur, G. (2005). A high-performance liquid chromatography-tandem mass spectrometry assay of the androgenic neurosteroid 3alpha-androstanediol (5alpha-androstane-3alpha,17beta-diol) in plasma. Steroids, 70(10), 711–718. [Link]

  • Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2535. [Link][1]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][16]

  • Higashi, T., & Shimada, K. (2004). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 50(1), 9-19. [Link][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][19]

  • Šimková, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1201-1202, 123294. [Link][2]

  • Newman, J. W., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. [Link][6]

  • Raap, C., & Cooke, G. M. (1992). Identification of 5 alpha-androstane-3 beta,17 beta-diol and 3 beta-hydroxy-5 alpha-androstan-17-one sulfates as quantitatively significant secretory products of porcine Leydig cells and their presence in testicular venous blood. The Journal of Steroid Biochemistry and Molecular Biology, 42(1), 113–120. [Link]

  • Johnson, B. J., et al. (2009). Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). Journal of chromatographic science, 47(9), 788–795. [Link][4]

  • Koal, T., et al. (2018). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 8(4), 78. [Link][15]

  • Cho, S. H., et al. (2016). Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). Journal of Chromatography B, 1033-1034, 309-317. [Link][14]

  • Agilent Technologies. (2017). Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. [Link]

  • Itoh, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2408. [Link]

  • Srivastava, A., Godbole, M. M., & Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(3), 1150. [Link][5]

  • Pozo, O. J., et al. (2008). Determination of steroid hormones in blood by GC-MS/MS. Analytical and Bioanalytical Chemistry, 392(4), 671–685. [Link][12]

  • Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. [Link][13]

  • Lee, S., et al. (2021). Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. Metabolites, 11(2), 104. [Link][8]

  • Taylor, A. E., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. Steroids, 162, 108691. [Link][11]

  • Gleason, P. M., & Hamper, B. C. (2014). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium. [Link][10]

Sources

cell-based assays to determine 5alpha-Androstan-3beta-ol activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of the 5


-Androstan-3

-ol Scaffold

-Androstan-3

-ol Derivatives[1]

Executive Summary & Scientific Context

The 5


-androstane scaffold is the structural backbone of potent androgens; however, the stereochemistry at the 3-position acts as a critical "biological switch." While 3

-hydroxy isomers (e.g., androsterone, 3

-diol) are potent androgens and GABA

receptor modulators, the 3

-hydroxy
congeners—specifically 5

-Androstan-3

-ol
(and its key metabolites like Epiandrosterone and 3

-Adiol)—exhibit a distinct pharmacological profile.[1]

They are characterized by:

  • High Selectivity for Estrogen Receptor

    
     (ER
    
    
    
    ):
    Unlike their 3
    
    
    counterparts, 3
    
    
    -diols are potent ER
    
    
    agonists while maintaining low affinity for the Androgen Receptor (AR) and Estrogen Receptor
    
    
    (ER
    
    
    ).[1]
  • Attenuated Neurosteroid Activity: The 3

    
    -configuration drastically reduces positive allosteric modulation of GABA
    
    
    
    receptors compared to the 3
    
    
    -configuration, often serving as a negative control or weak antagonist in neurosteroid panels.[1]

This guide details the protocols to characterize this specific activity profile, distinguishing 5


-Androstan-3

-ol derivatives from their potent 3

-isomers.[1]

Strategic Assay Architecture

To conclusively determine the activity of a 5


-Androstan-3

-ol sample, a "Triangulation Strategy" is required.[1] Single-endpoint assays are insufficient due to the structural similarity with potent androgens.[1]
Assay ModuleTarget BiologyExpected 3

-ol Outcome
Expected 3

-ol Outcome (Control)
Module A ER

Transactivation
High Potency (Agonist) Low/Null Activity
Module B AR Transactivation Low/Null ActivityHigh Potency (Agonist)
Module C GABA

Modulation
Weak/Null EffectPotent Potentiation

Module A: ER Selective Transactivation Assay

The definitive signature of 5


-Androstan-3

-ol activity (specifically the 3

,17

-diol metabolite) is ER

agonism.[1] We utilize a reporter gene assay in an ER-null background to avoid interference from endogenous receptors.[1]
Mechanistic Pathway

The following diagram illustrates the specific signaling pathway utilized in this assay, highlighting the differential binding that distinguishes the 3


 scaffold.

ER_Pathway Ligand 5α-Androstan-3β-ol (Ligand) ERb Estrogen Receptor β (ERβ) Ligand->ERb High Affinity Binding AR Androgen Receptor (AR) Ligand->AR Low/No Affinity Dimer ERβ Homodimer ERb->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding Luc Luciferase Reporter Transcription ERE->Luc Activation

Figure 1: Mechanism of Action.[1] The 3


-ol ligand selectively binds ER

, bypassing the Androgen Receptor, to drive ERE-mediated transcription.[1]
Detailed Protocol: Dual-Luciferase Reporter System

Cell Line: HEK293T (ER-negative, high transfection efficiency).[1] Plasmids:

  • Expression Vector: pcDNA3.1-hER

    
     (Human ER
    
    
    
    ).[1]
  • Reporter Vector: 3xERE-TATA-Luc (Firefly Luciferase).[1]

  • Normalization Vector: pRL-TK (Renilla Luciferase).[1]

Reagents:

  • Stripped FBS (Charcoal-dextran treated) – Critical to remove endogenous steroids.[1]

  • Phenol Red-Free DMEM – Phenol red acts as a weak estrogen.[1]

Step-by-Step Methodology:

  • Cell Preparation (Day 0):

    • Harvest HEK293T cells and resuspend in Phenol Red-Free DMEM + 5% Stripped FBS.[1]

    • Plate density: 15,000 cells/well in 96-well white-walled plates.[1]

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Transfection (Day 1):

    • Prepare lipid-DNA complexes using a high-efficiency reagent (e.g., Lipofectamine 3000).[1]

    • Ratio: 100 ng ERE-Luc : 10 ng hER

      
       : 5 ng pRL-TK per well.[1]
      
    • Note: The low amount of pRL-TK prevents promoter squelching.[1]

  • Compound Treatment (Day 2):

    • Prepare 1000x stocks of 5

      
      -Androstan-3
      
      
      
      -ol in DMSO.[1]
    • Dilute to 2x working concentration in culture media.

    • Controls:

      • Positive: 17

        
        -Estradiol (E2) [10 nM].[1]
        
      • Negative: DMSO (0.1%).[1]

      • Specificity Control: 5

        
        -Dihydrotestosterone (DHT) [10 nM] (Should show no activity on ER
        
        
        
        ).[1]
    • Apply to cells (Final DMSO < 0.1%).[1] Incubate 24 hours.

  • Detection (Day 3):

    • Lyse cells using Passive Lysis Buffer (20 µL/well).[1]

    • Inject Luciferase Assay Reagent II (100 µL) -> Read Firefly (Signal).[1]

    • Inject Stop & Glo® Reagent (100 µL) -> Read Renilla (Normalization).[1]

Data Analysis: Calculate the Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response Curve (Log[Agonist] vs. RLU) to determine EC


.[1]
Expected Result: 5

-Androstan-3

-ol should show dose-dependent activation of ER

with an EC

in the nanomolar range (1-50 nM), significantly less potent than E2 but distinct from vehicle.[1]

Module B: Neurosteroid Specificity (GABA Modulation)

To confirm the stereochemical purity and identity of the 3


-isomer, one must demonstrate the absence of potent GABAergic activity characteristic of the 3

-isomer.
Assay Principle: Membrane Potential Dye (FLIPR)

While Patch Clamp is the gold standard, a FLIPR (Fluorometric Imaging Plate Reader) assay using membrane potential dyes provides the necessary throughput to screen concentration gradients.

Cell Line: HEK293 stably expressing rat or human GABA


 (

1

2

2).[1]
Experimental Workflow

GABA_Workflow Step1 Plate GABA-A HEK293 Cells (Poly-D-Lysine Coated Plates) Step2 Load Membrane Potential Dye (Blue or Red Formulation) Step1->Step2 Step3 Pre-incubation with 5α-Androstan-3β-ol (10 min) Step2->Step3 Step4 Injection of GABA EC20 (Sub-maximal Challenge) Step3->Step4 Step5 Measure Fluorescence Kinetics (Depolarization/Hyperpolarization) Step4->Step5

Figure 2: FLIPR Assay Workflow. This "Allosteric Potentiation" mode detects if the test compound enhances the signal of a low-dose GABA challenge.

Protocol Specifics
  • Dye Loading: Remove media and load cells with Membrane Potential Blue Dye dissolved in Assay Buffer (HBSS + 20mM HEPES, pH 7.4). Incubate 30 min at RT.

  • Compound Addition (Pre-read): Add 5

    
    -Androstan-3
    
    
    
    -ol (0.1 µM – 10 µM).
    • Critical Check: 3ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -ol isomers often show no  direct current activation, unlike 3
      
      
      
      -ols which may directly open the channel at high concentrations.[1]
  • GABA Challenge: Inject GABA at EC

    
     concentration (concentration producing 20% of max response, typically 0.5–2 µM).
    
  • Readout: Measure Area Under the Curve (AUC) of fluorescence change.

Interpretation:

  • 3

    
    -isomer (Contaminant/Control):  Massive potentiation of GABA signal (>200% of baseline).[1]
    
  • 5

    
    -Androstan-3
    
    
    
    -ol:
    Minimal to no potentiation.[1] In some subunit combinations, it may act as a weak antagonist (reducing GABA EC
    
    
    signal).[1]

Reference Data & Validation Criteria

To validate your assay performance, compare results against these established pharmacological benchmarks.

CompoundER

Activity (EC

)
AR Binding (IC

)
GABA

Modulation
5

-Androstan-3

-ol
5 - 50 nM > 1000 nM (Inactive)Null / Weak Antagonist
5

-Androstan-3

-ol
> 1000 nM~500 nMPotent PAM (Potentiator)
17

-Estradiol (E2)
0.1 - 1 nMInactiveInactive
DHTInactive0.5 - 2 nMWeak/Inactive

Quality Control Metrics:

  • Z-Factor: Must be > 0.5 for the Luciferase assay to be considered robust.[1]

  • DMSO Tolerance: Ensure final DMSO concentration is < 0.5% for Luciferase and < 0.1% for GABA assays, as DMSO itself modulates GABA channels.

References

  • Handa, R. J., et al. (2008).[1] "A role for the androgen metabolite, 5alpha-androstane-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity."[1][2][3] Journal of Neuroendocrinology. Link

  • Guerini, V., et al. (2005).[1] "The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype."[1][4] Cancer Research.[1][4] Link

  • Reddy, D. S. (2010).[1][5] "The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors."[1][6][5] Journal of Pharmacology and Experimental Therapeutics. (Note: Discusses the 3

    
     vs 3
    
    
    
    distinction). Link
  • Kuiper, G. G., et al. (1997).[1][7] "Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta." Endocrinology. Link

  • Pak, T. R., et al. (2007).[1] "Estrogen receptor beta mediates dihydrotestosterone-induced stimulation of the arginine vasopressin promoter in neuronal cells."[1] Endocrinology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Isomeric Separation of 5α-Androstan-3β-ol and its Epimers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the analytical challenges of resolving 5α-Androstan-3β-ol and its epimers. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of separating structurally similar steroid isomers. We will delve into the nuanced world of chromatographic and mass spectrometric techniques, providing not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your separations effectively.

The accurate quantification of steroid epimers is critical, as even minor stereochemical differences can lead to vastly different biological activities.[1][2] This resource is structured to address the common hurdles in achieving baseline resolution of 5α-Androstan-3β-ol from its epimers, such as epiandrosterone (3β-hydroxy-5α-androstan-17-one) and androsterone (3α-hydroxy-5α-androstan-17-one).[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5α-Androstan-3β-ol and its epimers so challenging?

A: The primary challenge lies in their structural similarity. Epimers are diastereomers that differ in the configuration at only one stereocenter. In the case of 5α-Androstan-3β-ol and its 3α-epimer, the only difference is the orientation of the hydroxyl group at the C-3 position. This subtle difference results in very similar physicochemical properties, such as polarity, molecular weight, and shape, making them difficult to resolve using standard chromatographic techniques.[1][5] Mass spectrometry alone is often insufficient for differentiation as isomers can produce identical or very similar fragmentation patterns.[5][6]

Q2: What are the primary analytical techniques for separating these steroid isomers?

A: The gold-standard methods involve coupling a separation technique with mass spectrometry.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and robust technique for steroid profiling, offering excellent chromatographic resolution.[1][5] However, it almost always requires a chemical derivatization step to increase the volatility and thermal stability of the steroids.[1][7][8]

  • High-Performance Liquid Chromatography/Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) coupled with Mass Spectrometry (MS): This is the most prevalent and powerful technique for steroid analysis in various matrices.[5][9] The success of isomer separation is highly dependent on the choice of the stationary phase, mobile phase composition, and other chromatographic parameters.[6][9]

  • Chiral Chromatography: This is essential for separating enantiomers and can also be highly effective for diastereomers like epimers.[10][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to differential retention and separation.[11][12]

  • Supercritical Fluid Chromatography (SFC): An alternative technique that can offer unique selectivity and faster separations for some isomeric pairs.[9]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): An emerging technique that separates ions based on their size, shape, and charge in the gas phase, offering an additional dimension of separation for isomers that may be difficult to resolve by chromatography alone.[1][13][14]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Resolution Between Epimers in HPLC/UHPLC

Symptom: The peaks for 5α-Androstan-3β-ol and its epimers are not baseline separated, leading to co-elution and inaccurate quantification.[9]

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for poor HPLC resolution of steroid isomers.

Detailed Troubleshooting Steps:
  • Optimize the Mobile Phase Composition: The choice of organic modifier and additives is critical for selectivity.[9]

    • Evaluate Different Organic Modifiers: Switching between acetonitrile and methanol can significantly alter selectivity.[6] Methanol can promote different interactions with the stationary phase compared to acetonitrile, which can be beneficial for resolving structurally similar compounds.[6]

    • Adjust the Gradient Elution: A shallower gradient can often increase the resolution between closely eluting peaks by allowing more time for differential partitioning between the mobile and stationary phases.[9]

    • Incorporate Mobile Phase Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity by modifying the ionization of the analytes and the surface chemistry of the stationary phase.[9]

  • Select an Appropriate Stationary Phase: The column chemistry is a cornerstone of achieving selectivity for steroid isomers.[9]

    • Beyond C18: While C18 columns are widely used, they may not provide sufficient selectivity for epimers. Consider columns with different chemistries, such as:

      • Biphenyl Phases: These offer a unique combination of hydrophobic, aromatic, and polar selectivity, which can enhance the resolution of structural isomers, particularly when using methanol in the mobile phase.[6]

      • Pentafluorophenyl (PFP) Phases: These phases provide alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.

    • Chiral Stationary Phases (CSPs): For particularly challenging separations, a chiral column is often the most effective solution. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and can provide excellent resolution of steroid epimers.[2][10] The choice of the specific chiral selector is crucial and often requires screening several different columns.[2]

  • Optimize Column Temperature: Temperature can influence the thermodynamics of the separation.

    • van't Hoff Plot Analysis: For challenging separations, performing a van't Hoff analysis (plotting ln(k) vs. 1/T) can reveal whether the separation is enthalpy or entropy-driven. Enthalpically controlled separations often benefit from lower temperatures, which can increase selectivity.[15]

Issue 2: Peak Tailing and Poor Peak Shape in GC-MS

Symptom: Asymmetrical peaks with a "tail" are observed, which can compromise integration and accuracy.[9]

Root Cause Analysis & Solution Workflow:

Sources

Validation & Comparative

A Comparative Guide to the Analysis of 5α-Androstan-3β-ol: Radioimmunoassay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of steroid analysis, the accurate quantification of 5α-Androstan-3β,17β-diol (commonly referred to as 5α-Androstan-3β-ol or 3β-Adiol) is of significant interest to researchers in endocrinology, neurobiology, and drug development. This guide provides an in-depth, objective comparison of two prominent analytical techniques for its measurement: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles, experimental workflows, and performance characteristics of each method, offering field-proven insights to aid researchers in selecting the most appropriate technique for their specific needs.

The Significance of 5α-Androstan-3β-ol Quantification

5α-Androstan-3β-ol is a metabolite of dihydrotestosterone (DHT) and has emerged as a molecule of interest due to its diverse biological activities. Unlike its potent androgenic precursor, 5α-Androstan-3β-ol exhibits a range of effects, including neuroprotective and anxiolytic properties, through its interaction with estrogen receptor β (ERβ). Accurate measurement of this steroid is therefore crucial for understanding its physiological roles and its potential as a therapeutic target.

Radioimmunoassay (RIA): The Classic Approach

For decades, RIA has been a cornerstone of hormone quantification. This competitive binding assay relies on the interaction between a specific antibody and the target antigen.

Principle of Radioimmunoassay

The core principle of RIA is the competition between a radiolabeled (e.g., with ¹²⁵I or ³H) and an unlabeled antigen (5α-Androstan-3β-ol in the sample) for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. By measuring the radioactivity of the antibody-bound fraction, the concentration of 5α-Androstan-3β-ol in the sample can be determined by interpolation from a standard curve.

Experimental Workflow: A Self-Validating System

A well-designed RIA protocol incorporates steps to ensure the reliability of the results. The following is a representative workflow for the analysis of 5α-Androstan-3β-ol in serum.

RIA_Workflow cluster_sample_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_data_analysis Data Analysis serum Serum Sample extraction Liquid-Liquid Extraction (e.g., with diethyl ether) serum->extraction Isolate steroids purification Chromatographic Purification (e.g., Celite or Sephadex LH-20) extraction->purification Separate interfering steroids incubation Incubation: - Purified Sample/Standard - ¹²⁵I-labeled 5α-Androstan-3β-ol - Specific Antibody purification->incubation separation Separation of Bound/Free Antigen (e.g., second antibody precipitation) incubation->separation counting Gamma Counting separation->counting std_curve Standard Curve Generation counting->std_curve quantification Quantification of Unknowns std_curve->quantification

Caption: Workflow for 5α-Androstan-3β-ol analysis by RIA.

  • Sample Preparation:

    • Rationale: Biological matrices like serum contain a multitude of compounds that can interfere with the antibody-antigen binding. Therefore, a robust sample preparation is critical for the specificity of the assay.

    • Steps:

      • To 1 mL of serum, add an internal standard (e.g., ³H-labeled 5α-Androstan-3β-ol) to monitor procedural losses.

      • Perform a liquid-liquid extraction with a non-polar solvent like diethyl ether to isolate the steroid fraction.

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the dried extract in a small volume of assay buffer.

      • For enhanced specificity, perform a chromatographic purification step using Celite or Sephadex LH-20 column chromatography to separate 5α-Androstan-3β-ol from other structurally similar steroids.[1][2]

  • Competitive Binding Assay:

    • Rationale: This is the core of the RIA, where the competition for antibody binding sites occurs. The choice of antibody is paramount and its cross-reactivity with other steroids must be well-characterized.

    • Steps:

      • In assay tubes, add a fixed volume of the purified sample extract or standards of known 5α-Androstan-3β-ol concentrations.

      • Add a precise amount of ¹²⁵I-labeled 5α-Androstan-3β-ol (tracer).

      • Add a predetermined, limited amount of the primary antibody specific for 5α-Androstan-3β-ol.

      • Incubate the mixture for a specified time (e.g., overnight at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation and Detection:

    • Rationale: To quantify the bound radiolabeled antigen, it must be separated from the free (unbound) radiolabeled antigen.

    • Steps:

      • Add a second antibody that precipitates the primary antibody-antigen complex.

      • Centrifuge the tubes to pellet the precipitated complex.

      • Decant the supernatant containing the free radiolabeled antigen.

      • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Rationale: The concentration of the unknown sample is determined by comparing its signal to a standard curve.

    • Steps:

      • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standards.

      • Determine the concentration of 5α-Androstan-3β-ol in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Mass Spectrometry: The Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the reference method for steroid analysis due to its high specificity and sensitivity.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. The liquid chromatograph separates the components of a mixture based on their physicochemical properties. The eluting compounds are then ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected, providing a highly specific "fingerprint" of the analyte.

Experimental Workflow: A Self-Validating System

The LC-MS/MS workflow is designed to minimize matrix effects and ensure accurate quantification. The following is a representative workflow for the analysis of 5α-Androstan-3β-ol in serum.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Serum Sample is_add Addition of Internal Standard (e.g., d3-5α-Androstan-3β-ol) serum->is_add extraction Solid-Phase Extraction (SPE) (e.g., Oasis MAX cartridge) is_add->extraction Isolate and purify derivatization Derivatization (e.g., with picolinic acid) extraction->derivatization Enhance ionization lc_sep LC Separation (e.g., C18 column) derivatization->lc_sep ionization Ionization (e.g., ESI) lc_sep->ionization msms_detection MS/MS Detection (MRM mode) ionization->msms_detection chrom_integration Chromatographic Peak Integration msms_detection->chrom_integration quantification Quantification using IS chrom_integration->quantification

Caption: Workflow for 5α-Androstan-3β-ol analysis by LC-MS/MS.

  • Sample Preparation:

    • Rationale: Efficient sample preparation is crucial to remove interfering substances and concentrate the analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is a key element of a self-validating system as it corrects for both extraction losses and matrix effects.

    • Steps:

      • To 200 µL of serum, add a known amount of a SIL-IS, such as d3-5α-Androstan-3β-ol.[3]

      • Perform a solid-phase extraction (SPE) using a cartridge like Oasis MAX. This allows for the selective retention of steroids while washing away interfering components.[3]

      • Elute the steroids from the SPE cartridge.

      • Evaporate the eluate to dryness.

      • Perform a derivatization step to improve the ionization efficiency of the steroid. For example, reaction with picolinic acid enhances the signal in positive electrospray ionization (ESI) mode.[3]

  • LC Separation:

    • Rationale: Chromatographic separation is essential to resolve 5α-Androstan-3β-ol from its isomers (e.g., 5α-Androstan-3α,17β-diol) and other structurally similar steroids that may have the same mass-to-charge ratio.

    • Steps:

      • Reconstitute the derivatized sample in the initial mobile phase.

      • Inject the sample onto a reverse-phase C18 column.

      • Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol, to achieve optimal separation.

  • MS/MS Detection:

    • Rationale: Tandem mass spectrometry provides a high degree of specificity. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the analyte and its internal standard.

    • Steps:

      • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., ESI).

      • In the first quadrupole, the precursor ion of the derivatized 5α-Androstan-3β-ol is selected.

      • The precursor ion is fragmented in the collision cell.

      • In the third quadrupole, specific product ions are monitored.

      • Simultaneously, the MRM transition for the SIL-IS is monitored.

  • Data Analysis:

    • Rationale: The concentration of the analyte is determined by the ratio of its peak area to that of the SIL-IS.

    • Steps:

      • Integrate the chromatographic peaks for the analyte and the SIL-IS.

      • Calculate the peak area ratio.

      • Determine the concentration of 5α-Androstan-3β-ol in the unknown sample by comparing its peak area ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the SIL-IS.

Head-to-Head Comparison: RIA vs. Mass Spectrometry

FeatureRadioimmunoassay (RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay based on antibody-antigen binding.Physicochemical separation followed by mass-based detection.
Specificity Dependent on antibody quality; prone to cross-reactivity with structurally similar steroids.[4][5]High, based on chromatographic retention time and specific mass transitions.
Sensitivity (LOD) Typically in the low pg/mL range (e.g., ~30 pg/mL).[4]Can achieve sub-pg/mL to low pg/mL levels (e.g., 2.5 pg/mL).[3]
Precision (CV%) Intra-assay: ~5-10%; Inter-assay: ~10-15%.[4]Intra-assay: <10%; Inter-assay: <15%.
Accuracy Can be affected by cross-reactivity, leading to overestimation.[5]High, especially with the use of a stable isotope-labeled internal standard.
Throughput Can be high with automated systems.Can be high with modern autosamplers and fast LC methods.
Multiplexing Generally limited to a single analyte per assay.Capable of measuring multiple steroids in a single run.
Cost Reagents can be expensive, and disposal of radioactive waste adds to the cost.High initial instrument cost, but lower per-sample cost for reagents.
Technical Expertise Requires handling of radioactive materials and expertise in immunoassay development.Requires skilled operators for method development, instrument maintenance, and data analysis.

Causality Behind Experimental Choices: A Deeper Dive

RIA:

  • Choice of Antibody: The selection of a highly specific antibody is the most critical factor in developing a reliable RIA. The site of conjugation of the steroid hapten to the carrier protein during immunogen preparation will determine the specificity of the resulting antibody. For instance, conjugation at a position away from the unique structural features of 5α-Androstan-3β-ol will likely produce a more specific antibody.

  • Chromatographic Purification: The inclusion of a chromatographic step before the immunoassay is a self-validating measure to mitigate the inherent risk of cross-reactivity.[1][2] This is particularly important when measuring steroids in complex biological matrices where numerous structurally similar compounds are present.

LC-MS/MS:

  • Solid-Phase Extraction (SPE): The choice of SPE sorbent (e.g., a mixed-mode cation exchange and reverse-phase sorbent like Oasis MAX) is based on the physicochemical properties of the analyte. Such sorbents can effectively retain the non-polar steroid while allowing for the removal of both polar and some non-polar interferences, resulting in a cleaner extract and reduced matrix effects.

  • Derivatization: Steroids often exhibit poor ionization efficiency in ESI. Derivatization with a reagent containing a permanently charged or easily ionizable group (e.g., picolinic acid) significantly enhances the signal intensity, thereby improving the sensitivity of the assay.[3][6]

  • Chromatographic Column: The use of a C18 stationary phase is common for the separation of steroids. However, for challenging separations of isomers, other stationary phases like biphenyl or pentafluorophenyl (PFP) may offer alternative selectivity and improved resolution.

Conclusion: Choosing the Right Tool for the Job

Both RIA and LC-MS/MS are powerful techniques for the quantification of 5α-Androstan-3β-ol, each with its own set of advantages and limitations.

  • RIA can be a cost-effective and high-throughput option, particularly for large-scale studies where a well-characterized and highly specific antibody is available. However, the potential for cross-reactivity necessitates careful validation and is a significant limitation.

  • LC-MS/MS is unequivocally the gold standard for specificity and accuracy in steroid analysis. Its ability to resolve isomers and the use of stable isotope-labeled internal standards to correct for matrix effects make it the method of choice for applications demanding the highest level of confidence in the results, such as in clinical research and drug development.

Ultimately, the selection of the analytical method should be guided by the specific research question, the required level of accuracy and specificity, and the available resources. For exploratory research and high-throughput screening, a well-validated RIA may be sufficient. However, for definitive quantification and studies where accuracy is paramount, LC-MS/MS is the superior choice.

References

  • Habrioux, G., Desfosses, B., Condom, R., Faure, B., & Jayle, M. (1978). Simultaneous radioimmunoassay of 5alpha-androstane-3alpha, 17beta-diol and 5alpha-androstane-3beta, 17beta-diol unconjugated and conjugated in human serum. Steroids, 32(1), 61–71. [Link]

  • Poortman, J., Vroegindewey-Jie, D., Thijssen, J. H., & Schwarz, F. (1977). Determination of 5 alpha-androstane-3 alpha, 17 beta-diol and 5 alpha-androstane-3 beta, 17 beta-diol in human plasma by radioimmunoassay. Acta endocrinologica, 85(4), 817–826. [Link]

  • Pirke, K. M., & Doerr, P. (1973). A radioimmunoassay for the determination of 5alpha-androstane-3alpha,17beta-diol in human plasma. Acta endocrinologica, 74(4), 792–800. [Link]

  • Ito, Y., Ohta, H., & Imai, K. (2021). Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study. PloS one, 16(12), e0261285. [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization of steroids for liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(2), 241–253. [Link]

  • Warner, M. H., & Stanczyk, F. Z. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 27. [Link]

Sources

A Comparative Analysis of 5α-Androstan-3β-ol Levels Across Key Brain Regions: A Guide for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5α-Androstan-3β,17β-diol (also known as 3β-diol), a potent neuroactive steroid, across four critical brain regions: the hippocampus, prefrontal cortex, cerebellum, and hypothalamus. We will delve into the nuanced distribution of this androgen metabolite, its functional implications in each region, and the state-of-the-art methodologies for its precise quantification. This document is intended to serve as a valuable resource for researchers investigating neurosteroid signaling, developing novel therapeutics for neurological and psychiatric disorders, and exploring the intricate interplay between hormones and brain function.

Introduction: The Significance of 5α-Androstan-3β-ol in the Central Nervous System

5α-Androstan-3β,17β-diol is a key metabolite of dihydrotestosterone (DHT), which itself is a product of testosterone conversion by the enzyme 5α-reductase.[1] Unlike its precursors, 3β-diol exhibits minimal affinity for the androgen receptor. Instead, its primary mode of action within the central nervous system (CNS) is through the estrogen receptor beta (ERβ), a widely expressed nuclear receptor in the brain.[2][3] This unique signaling pathway positions 3β-diol as a critical modulator of a diverse array of neurological functions, including neuroprotection, mood regulation, and cognitive processes.[4][5] Understanding its differential distribution and concentration across various brain regions is paramount to elucidating its specific roles in both health and disease.

Comparative Regional Distribution and Functional Implications

While a definitive, side-by-side quantitative comparison of 5α-Androstan-3β-ol from a single study across all four brain regions remains to be comprehensively established in the literature, we can synthesize existing data on its precursors, metabolic enzymes, and functional effects to build a compelling comparative framework. The following sections explore the anticipated levels and established roles of this neurosteroid in the hippocampus, prefrontal cortex, cerebellum, and hypothalamus.

Table 1: Semi-Quantitative Comparison and Functional Roles of Androgen Metabolites in Different Brain Regions
Brain RegionKey FunctionsExpected 5α-Androstan-3β-ol LevelsKey Functional Roles of Androgen Metabolites
Hippocampus Learning, Memory, Neurogenesis, Synaptic PlasticityModerate to HighModulation of synaptic plasticity, neuroprotection, and enhancement of cognitive performance.[6][7]
Prefrontal Cortex Executive Function, Mood Regulation, Social BehaviorModerateRegulation of anxiety-like behaviors and mood.
Cerebellum Motor Control, Coordination, Cognitive FunctionsLowerPotential role in cerebellar development and synaptic plasticity.
Hypothalamus Stress Response (HPA Axis), Reproduction, HomeostasisHighInhibition of the HPA axis response to stress.[8][9]
The Hippocampus: A Hub for Cognition and Neuroplasticity

The hippocampus is a critical center for learning and memory, and it is a region rich in neurosteroidogenic enzymes. Studies have demonstrated that androgens and their metabolites play a significant role in hippocampal synaptic plasticity and neurogenesis. While direct quantification of 3β-diol is limited, the presence of 5α-reductase and the profound effects of androgen metabolites on cognitive tasks suggest a significant local concentration. The neuroprotective effects of testosterone and DHT in hippocampal neurons are well-documented, and these effects are, in part, mediated by their conversion to metabolites like 3β-diol.[4]

The Prefrontal Cortex: The Seat of Executive Function and Mood

The prefrontal cortex governs higher-order cognitive functions and emotional regulation. The anxiolytic effects of certain neurosteroids are thought to be mediated, in part, through their actions in this region. The expression of ERβ in the prefrontal cortex suggests that 3β-diol is a key player in modulating anxiety and mood. Fluctuations in the levels of androgen metabolites in this region could therefore have significant implications for psychiatric disorders.

The Cerebellum: Beyond Motor Control

While traditionally associated with motor control, the cerebellum is increasingly recognized for its role in cognitive and affective processes. The expression of steroidogenic enzymes and steroid receptors in the cerebellum points to a role for neurosteroids in its development and function. Although direct evidence for high concentrations of 3β-diol is less established compared to the hippocampus and hypothalamus, its potential influence on cerebellar synaptic plasticity and neuroprotection warrants further investigation.

The Hypothalamus: A Master Regulator of Homeostasis and Stress

The hypothalamus is a primary site of neurosteroid action, particularly in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. Compelling evidence demonstrates that 5α-dihydrotestosterone (DHT) and its metabolite, 3β-diol, inhibit the HPA axis response to stress by acting on ERβ-expressing neurons within the paraventricular nucleus (PVN) of the hypothalamus.[8][9][10] This inhibitory action underscores the critical role of 3β-diol in maintaining hormonal homeostasis and mitigating the detrimental effects of chronic stress. Given this direct and potent regulatory function, the hypothalamus is expected to contain high concentrations of 3β-diol.

Visualizing the Synthesis and Action of 5α-Androstan-3β-ol

To better understand the biochemical journey and mechanism of action of 5α-Androstan-3β-ol, the following diagrams illustrate its synthesis pathway and its signaling cascade through estrogen receptor beta.

Synthesis of 5alpha-Androstan-3beta-ol Testosterone Testosterone DHT 5alpha-Dihydrotestosterone (DHT) Testosterone->DHT 5alpha-reductase ThreeBetaDiol 5alpha-Androstan-3beta,17beta-diol DHT->ThreeBetaDiol 3beta-hydroxysteroid dehydrogenase

Caption: Synthesis pathway of 5α-Androstan-3β,17β-diol from testosterone.

Signaling_Pathway_of_3beta_diol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ThreeBetaDiol 5α-Androstan-3β-ol ERb Estrogen Receptor β (ERβ) ThreeBetaDiol->ERb Dimer ERβ Dimer ERb->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding GeneTranscription Gene Transcription ERE->GeneTranscription Neuroprotection Neuroprotection GeneTranscription->Neuroprotection SynapticPlasticity Synaptic Plasticity GeneTranscription->SynapticPlasticity StressModulation Stress Modulation GeneTranscription->StressModulation LCMSMS_Workflow Start Brain Tissue Sample Homogenization Homogenization (in Methanol with IS) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Supernatant Evaporation Evaporation (under Nitrogen) SPE->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS DataAnalysis Data Analysis & Quantification LCMSMS->DataAnalysis

Sources

Safety Operating Guide

Personal protective equipment for handling 5alpha-Androstan-3beta-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1224-92-6 | Class: Androstane Steroid / Androgen | Hazard Band: OEB 3/4 (Precautionary)

Executive Summary: The Precautionary Principle

As a Senior Application Scientist, I must clarify a critical safety distinction often missed in basic Safety Data Sheets (SDS). While some vendors classify 5α-Androstan-3β-ol (Androstanol) merely as an irritant (H319), it is a bioactive metabolite of 5α-dihydrotestosterone (DHT). It possesses affinity for androgen receptors and pheromone signaling pathways.

Scientific Directive: In the absence of long-term toxicology data for this specific isomer, you must handle it as a Reproductive Toxicant (Category 1B) and a Potent Compound . This guide enforces Occupational Exposure Band (OEB) 3 protocols to prevent endocrine disruption during research workflows.

Part 1: The Hazard Profile & Risk Logic

The following decision matrix explains why we escalate PPE beyond standard "lab safety" for this compound.

Mechanism of Risk[1][2][3][4]
  • Transdermal Bioavailability: Lipophilic steroidal structures penetrate the stratum corneum rapidly.

  • Endocrine Disruption: Even microgram-level exposure can modulate the hypothalamic-pituitary-gonadal (HPG) axis.

  • Physical State: Often supplied as a crystalline solid.[1] Electrostatic forces can cause "dust fly," creating an inhalation risk invisible to the naked eye.

DOT Diagram: Risk Assessment Workflow

RiskAssessment Figure 1: Hazard Classification Logic for Androstanes Start Compound: 5α-Androstan-3β-ol Check Check Validated Tox Data Start->Check Data Limited Data Available (Precautionary Principle) Check->Data Classify Classify as Androgen Agonist (Repro Tox 1B) Data->Classify State Physical State? Classify->State Solid Powder/Crystal (High Inhalation Risk) State->Solid Liquid Solubilized (DMSO/EtOH) (High Absorption Risk) State->Liquid Control Implement OEB 3 Controls Solid->Control Liquid->Control

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Skin-Contact and Zero-Inhalation tolerance.

Protection ZoneEquipment StandardScientific Rationale
Respiratory Primary: Fume Hood / BSC Class IISecondary: N95 (Minimum) or P100 RespiratorSteroid particulates are often <10µm. If weighing outside a hood (not recommended), a P100 half-mask is mandatory. N95s do not protect against solvent vapors if the compound is in solution.
Dermal (Hand) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Steroids are highly lipophilic. Solvents like DMSO or Ethanol act as vehicles, carrying the steroid through single gloves. Change outer gloves immediately upon splash.
Ocular Chemical Splash GogglesStandard safety glasses allow vapor/dust entry from the sides. Goggles provide a seal against aerosolized particulates.
Body Tyvek® Lab Coat (Closed Front) or Sleeve CoversCotton lab coats absorb lipophilic compounds, creating a secondary contamination source. Tyvek repels dust and liquids.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Solubilization (Critical Risk Phase)

Objective: Solubilize solid 5α-Androstan-3β-ol into DMSO/Ethanol without generating airborne dust.

  • Preparation (The "Clean" Zone):

    • Activate the Fume Hood or Biological Safety Cabinet (BSC). Ensure sash is at the certified working height.

    • Place a disposable absorbent pad (plastic side down) on the work surface.

    • Place the analytical balance inside the hood. If vibrations are an issue, use a static-dissipative weighing funnel .

  • The Weighing Process:

    • Don PPE: Put on inner gloves, Tyvek coat, and outer gloves.

    • Open the vial inside the hood.

    • Use a disposable anti-static spatula. Do not tap the spatula on the vial rim (generates aerosols).

    • Transfer solid to a pre-weighed vial. Cap the stock vial immediately.

  • Solubilization (The Vehicle Danger):

    • Note: Once dissolved in DMSO or Ethanol, the compound's ability to penetrate your skin increases by factor of 10-100x.

    • Add solvent via pipette. Cap the vial tightly.

    • Vortex inside the hood.

    • Wipe down: Wipe the exterior of the new solution vial with an ethanol-dampened Kimwipe to remove any invisible residue. Dispose of the wipe as hazardous waste.

Protocol B: Decontamination & Spill Response

Scenario: You spill 10mg of powder or 1mL of solution.

  • Isolate: Alert nearby personnel. Do not leave the area (prevent footprint tracking).

  • PPE Check: Ensure double gloves and respiratory protection are secure.

  • Containment:

    • Powder: Cover with a wet paper towel (dampened with water) to prevent dust dispersal. Do not dry sweep.

    • Liquid: Cover with absorbent pads.

  • Neutralization:

    • Wash the area with 10% Bleach (Sodium Hypochlorite) or a specific surfactant-based cleaner (e.g., Contrad® 70). Steroids are hydrophobic; water alone will spread them, not clean them.

    • Follow with an Ethanol (70%) rinse to remove the bleach residue.

  • Disposal: All cleanup materials go into the Hazardous Pharmaceutical Waste stream (Blue/Black bin), not biohazard (Red bin) or general trash.

DOT Diagram: Safe Handling Workflow

HandlingProtocol Figure 2: Operational Workflow for Potent Androstanes Prep 1. Prep Workspace (Absorbent Pads/Hood On) Don 2. Don PPE (Double Nitrile/Tyvek) Prep->Don Weigh 3. Weighing (Inside Hood/No Tapping) Don->Weigh Solubilize 4. Solubilize (Solvent increases risk!) Weigh->Solubilize Decon 5. Decon Vial (Wipe exterior) Solubilize->Decon Waste 6. Disposal (Pharm Waste Bin) Decon->Waste

Part 4: Waste Disposal & Legal Compliance

Do not dispose of 5α-Androstan-3β-ol down the drain. As an androgen, it is an environmental endocrine disruptor that can feminize/masculinize aquatic life even at ng/L concentrations.

Waste CategoryItem DescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, pipette tips, absorbent pads.Hazardous Pharmaceutical Waste (Incineration).[2] Label as "Toxic/Repro Toxin".
Liquid Waste Excess stock solutions (DMSO/EtOH).Solvent Waste Stream (segregated). Label with full chemical name.
Sharps Needles/Syringes used for injection.Chemo/Pharm Sharps Container (Yellow/White - check local EHS).

References

  • Cayman Chemical. (2025).[3][4] Epiandrosterone Safety Data Sheet (SDS). Link (Note: Used as surrogate data for Androstane class hazards).

  • Occupational Safety and Health Administration (OSHA). (2021). Testosterone & Androgenic Steroids Hazard Recognition. Link

  • SafeBridge Consultants. (2020). Potent Compound Safety: Categorization and Handling.
  • University of California, San Francisco (UCSF). (2023). Hazardous Pharmaceutical Waste Management Guidelines. Link

  • PubChem. (2025). 5alpha-Androstane-3beta,17beta-diol Hazard Summary. National Library of Medicine.[5] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstan-3beta-ol
Reactant of Route 2
5alpha-Androstan-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.